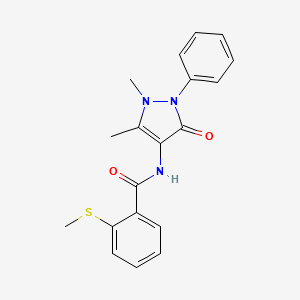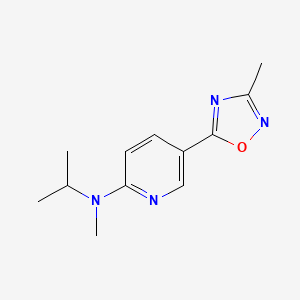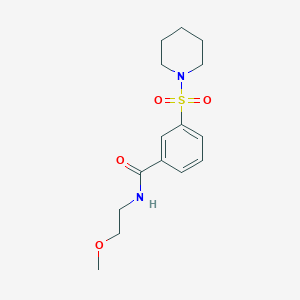
hexyl 6-methyl-4-(1-naphthyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 6-methyl-4-(1-naphthyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound that belongs to the pyrimidinecarboxylate family. This compound is widely used in scientific research due to its unique properties and characteristics. In
Mecanismo De Acción
The mechanism of action of hexyl 6-methyl-4-(1-naphthyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood. However, it is believed that this compound binds to metal ions and undergoes a conformational change, resulting in fluorescence. This property makes it an ideal probe for the detection of metal ions.
Biochemical and Physiological Effects:
Hexyl 6-methyl-4-(1-naphthyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate does not have any known biochemical or physiological effects. However, it is important to note that this compound should be handled with care as it may be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using hexyl 6-methyl-4-(1-naphthyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments include its fluorescent properties, which make it an ideal probe for the detection of metal ions. This compound is also relatively easy to synthesize and purify. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment for the detection of fluorescence.
Direcciones Futuras
There are several future directions for the use of hexyl 6-methyl-4-(1-naphthyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in scientific research. One possible direction is the development of new metal ion probes based on this compound. Another direction is the synthesis of metal complexes using this compound as a ligand. Additionally, the use of this compound in biological imaging and sensing applications is an area of active research. Finally, the development of new synthetic methods for the preparation of this compound and its derivatives is another possible future direction.
Conclusion:
In conclusion, hexyl 6-methyl-4-(1-naphthyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a valuable compound in scientific research due to its unique properties and characteristics. Its fluorescent properties make it an ideal probe for the detection of metal ions, and it has a wide range of potential applications in biological imaging and sensing. The development of new metal ion probes and metal complexes based on this compound, as well as the exploration of new synthetic methods, are exciting future directions in this field.
Métodos De Síntesis
The synthesis of hexyl 6-methyl-4-(1-naphthyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves the condensation of 6-methyl-4-(1-naphthyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid with hexylamine. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
Hexyl 6-methyl-4-(1-naphthyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been used as a ligand for the synthesis of metal complexes and as a reagent for the synthesis of other pyrimidinecarboxylate derivatives.
Propiedades
IUPAC Name |
hexyl 6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-4-5-8-14-27-21(25)19-15(2)23-22(26)24-20(19)18-13-9-11-16-10-6-7-12-17(16)18/h6-7,9-13,20H,3-5,8,14H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAMKOZCHPXHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5110251.png)

![1-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5110259.png)

![4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5110282.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)

![1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110293.png)



![N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5110322.png)

![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)